molecular formula C24H23N3O4S B6559318 N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide CAS No. 946289-86-7

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B6559318
CAS No.: 946289-86-7
M. Wt: 449.5 g/mol
InChI Key: HYEAIFNOZYBOJK-UHFFFAOYSA-N
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Description

“N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide” is a chemical compound with the molecular formula C24 H23 N3 O4 S . Its molecular weight is 449.53 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of pyrazole-sulfonamide derivatives were synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC(Nc1ccc(cc1)S(Nc1ccc2CCCN(C(c3ccccc3)=O)c2c1 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, similar compounds have been tested for their in vitro antiproliferative activities .

Future Directions

The future directions for “N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide” could involve further exploration of its potential antitumor activity . Additionally, the design of new derivatives of this compound could be a promising area of research .

Properties

IUPAC Name

N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-17(28)25-20-11-13-22(14-12-20)32(30,31)26-21-10-9-18-8-5-15-27(23(18)16-21)24(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,16,26H,5,8,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEAIFNOZYBOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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